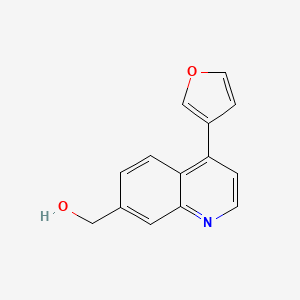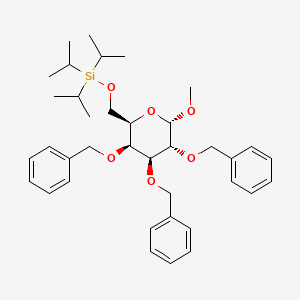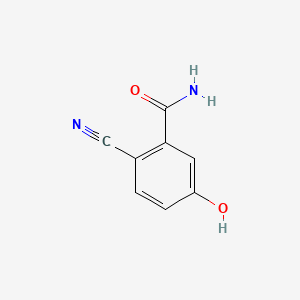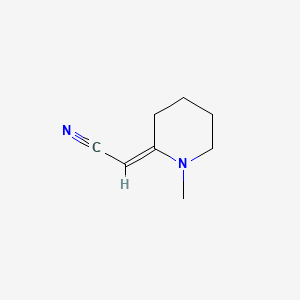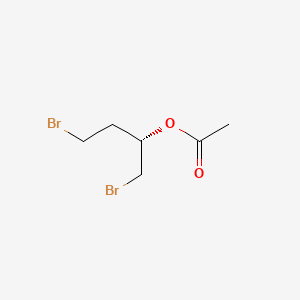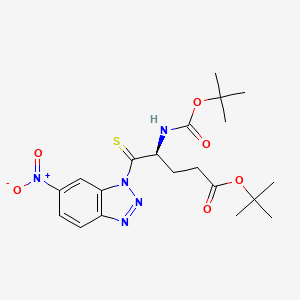
Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide” is a synthetic organic compound that belongs to the class of benzotriazolides. These compounds are often used in organic synthesis due to their reactivity and stability. The presence of the Boc (tert-butoxycarbonyl) and OtBu (tert-butyl) protecting groups suggests that this compound is likely used in peptide synthesis or other applications where selective protection and deprotection of functional groups are required.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide typically involves the following steps:
Protection of Amino and Carboxyl Groups: The amino group of the starting material is protected using the Boc group, while the carboxyl group is protected using the OtBu group.
Formation of Benzotriazolide: The protected intermediate is then reacted with 1-(6-nitro)benzotriazole under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. The reaction conditions are optimized for high yield and purity, and the process may include steps such as crystallization and chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Substitution: The benzotriazolide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Common reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzotriazolides: Nucleophilic substitution reactions yield various substituted benzotriazolides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: The compound is used in the synthesis of peptides, where selective protection and deprotection of functional groups are crucial.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development: The compound may be used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Bioconjugation: It can be used to link biomolecules in bioconjugation reactions.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide involves its reactivity as a benzotriazolide. The compound can act as an electrophile in substitution reactions, where the benzotriazolide moiety is displaced by a nucleophile. The presence of protecting groups ensures that the reactions occur selectively at the desired functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Glu(OtBu)-1-(6-nitro)benzotriazolide: Similar structure but without the thiono group.
Boc-ThionoGlu(OtBu)-1-benzotriazolide: Similar structure but without the nitro group.
Uniqueness
Thiono Group: The presence of the thiono group may impart unique reactivity and stability to the compound.
Nitro Group: The nitro group can be selectively reduced to an amino group, providing additional functionalization options.
Eigenschaften
IUPAC Name |
tert-butyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(6-nitrobenzotriazol-1-yl)-5-sulfanylidenepentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O6S/c1-19(2,3)30-16(26)10-9-14(21-18(27)31-20(4,5)6)17(32)24-15-11-12(25(28)29)7-8-13(15)22-23-24/h7-8,11,14H,9-10H2,1-6H3,(H,21,27)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQVOLPOFFPWQL-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719331 |
Source


|
| Record name | tert-Butyl (4S)-4-[(tert-butoxycarbonyl)amino]-5-(6-nitro-1H-benzotriazol-1-yl)-5-sulfanylidenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184951-90-4 |
Source


|
| Record name | tert-Butyl (4S)-4-[(tert-butoxycarbonyl)amino]-5-(6-nitro-1H-benzotriazol-1-yl)-5-sulfanylidenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
